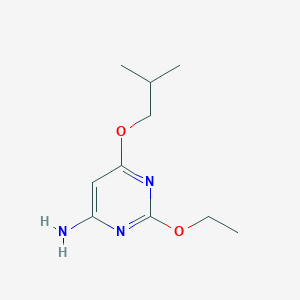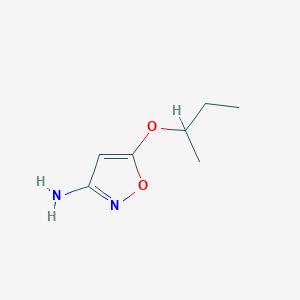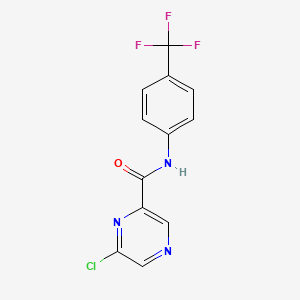
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is a synthetic organic compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of a chloro group and a trifluoromethyl group in its structure enhances its chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide typically involves the following steps:
Formation of Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic or basic conditions.
Introduction of Chloro Group: Chlorination of the pyrazine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazine derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Pyrazine N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
作用機序
The mechanism of action of 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues, thereby affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
6-Chloro-N-(4-methylphenyl)pyrazine-2-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-Chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide: Contains a fluorine atom instead of a trifluoromethyl group.
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-thiocarboxamide: Similar structure but with a thiocarboxamide group.
Uniqueness
6-Chloro-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide is unique due to the presence of both chloro and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. These functional groups make it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
特性
分子式 |
C12H7ClF3N3O |
|---|---|
分子量 |
301.65 g/mol |
IUPAC名 |
6-chloro-N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H7ClF3N3O/c13-10-6-17-5-9(19-10)11(20)18-8-3-1-7(2-4-8)12(14,15)16/h1-6H,(H,18,20) |
InChIキー |
JRJKDGLOHAMRIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



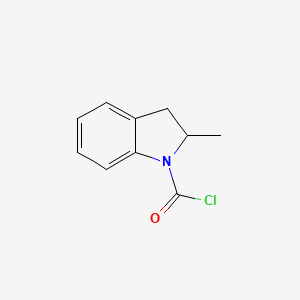
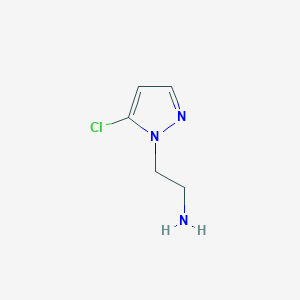
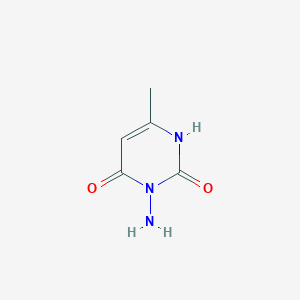

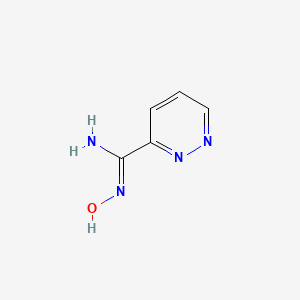
![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)
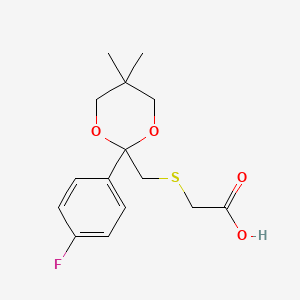
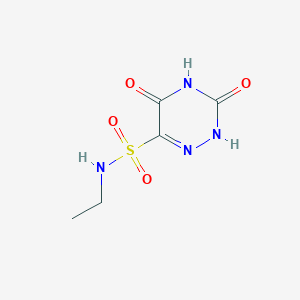
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)
